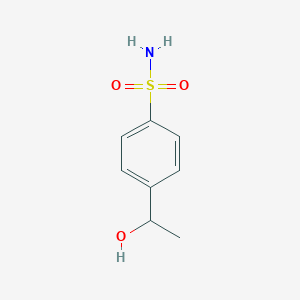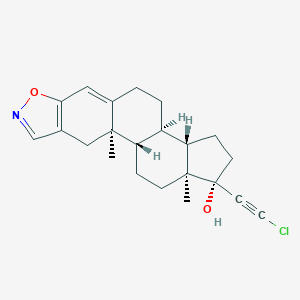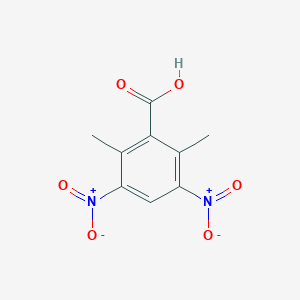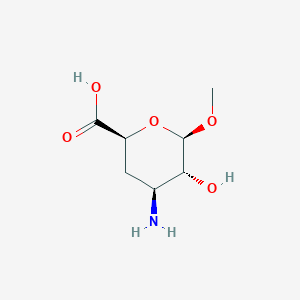
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is a complex chemical compound that has been the focus of extensive scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of scientific fields. In
Scientific Research Applications
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have potential applications in a variety of scientific fields. In the field of biochemistry, this compound has been used to study the structure and function of glycosaminoglycans, which are important components of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been used in the synthesis of glycosaminoglycan mimetics, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis and degradation of glycosaminoglycans. This inhibition can lead to changes in the structure and function of extracellular matrices, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the synthesis and degradation of glycosaminoglycans, leading to changes in the structure and function of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using various methods. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. Its effects can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Future Directions
There are many future directions for research on beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI). One area of research is the development of glycosaminoglycan mimetics for therapeutic applications. Another area of research is the use of this compound in the study of extracellular matrices and their role in physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) and its effects on cellular processes.
Synthesis Methods
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of D-xylose with nitromethane, followed by reduction with sodium borohydride and acid hydrolysis to yield the desired compound. Other methods include the use of enzymes and chemical reactions involving other sugars.
properties
CAS RN |
116233-66-0 |
|---|---|
Product Name |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) |
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-4-amino-5-hydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-7-5(9)3(8)2-4(13-7)6(10)11/h3-5,7,9H,2,8H2,1H3,(H,10,11)/t3-,4-,5+,7+/m0/s1 |
InChI Key |
YUHRIPHWFPBUFJ-MEOJTODESA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](C[C@H](O1)C(=O)O)N)O |
SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
Canonical SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
synonyms |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




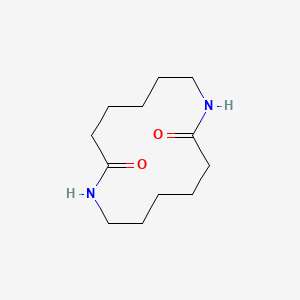
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)

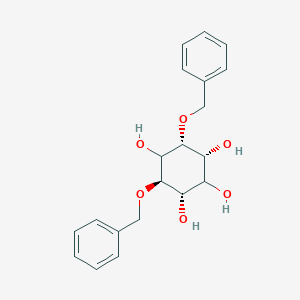
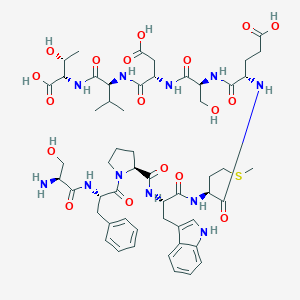
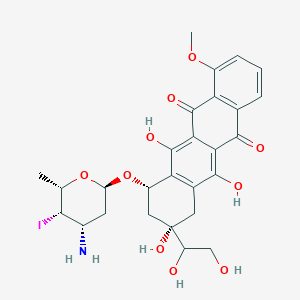

![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
